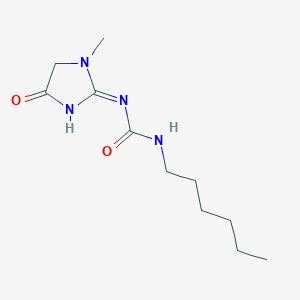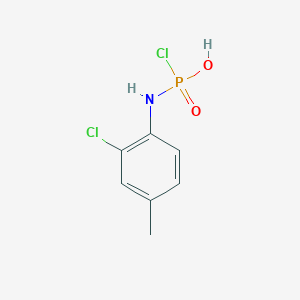![molecular formula C21H23N5O7 B14365764 (4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate CAS No. 90072-08-5](/img/structure/B14365764.png)
(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes functional groups such as methoxy, azido, hydroxy, and carbamate
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate involves multiple steps, each requiring specific reagents and conditions. A common synthetic route includes:
Formation of the (4-methoxyphenyl)methyl group: This step typically involves the reaction of 4-methoxybenzyl alcohol with a suitable protecting group to form the (4-methoxyphenyl)methyl group.
Introduction of the azido group: The azido group can be introduced through the reaction of an appropriate precursor with sodium azide under mild conditions.
Formation of the carbamate linkage: This step involves the reaction of the intermediate with an isocyanate derivative to form the carbamate linkage.
Coupling of the hydroxyphenyl and oxopropan groups: The final step involves the coupling of the hydroxyphenyl and oxopropan groups through a peptide bond formation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azido group can be reduced to form an amine group.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
科学研究应用
Chemistry
In chemistry, (4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biology, this compound is used as a probe to study enzyme activity and protein interactions. The azido group, in particular, is useful for bioorthogonal chemistry, allowing for the selective labeling and tracking of biomolecules in living systems.
Medicine
In medicine, this compound has potential as a drug candidate due to its ability to interact with specific molecular targets. It is being investigated for its potential to inhibit certain enzymes and pathways involved in disease processes.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its diverse functional groups allow for the creation of polymers and coatings with enhanced performance characteristics.
作用机制
The mechanism of action of (4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets. The azido group can undergo click chemistry reactions, allowing for the selective modification of biomolecules. The hydroxy and carbamate groups can form hydrogen bonds and other interactions with proteins, influencing their activity and function.
相似化合物的比较
Similar Compounds
(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate: Similar structure but with an amino group instead of an azido group.
(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]carbamate: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
The uniqueness of (4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate lies in its combination of functional groups, which provide a wide range of chemical reactivity and potential applications. The presence of both azido and hydroxy groups allows for unique interactions and modifications that are not possible with similar compounds.
属性
CAS 编号 |
90072-08-5 |
|---|---|
分子式 |
C21H23N5O7 |
分子量 |
457.4 g/mol |
IUPAC 名称 |
(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C21H23N5O7/c1-32-16-8-4-14(5-9-16)12-33-21(31)24-17(10-13-2-6-15(28)7-3-13)19(29)23-18(11-27)20(30)25-26-22/h2-9,17-18,27-28H,10-12H2,1H3,(H,23,29)(H,24,31)/t17-,18-/m0/s1 |
InChI 键 |
LPYMGIDTTMUKRI-ROUUACIJSA-N |
手性 SMILES |
COC1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N=[N+]=[N-] |
规范 SMILES |
COC1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


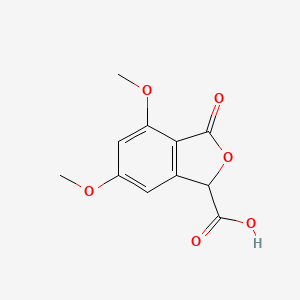
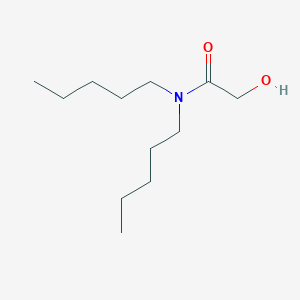

![N-Cyclohexyl-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365702.png)
![2-[(Butylsulfanyl)methylidene]cyclododecan-1-one](/img/structure/B14365704.png)
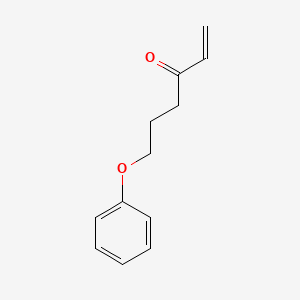
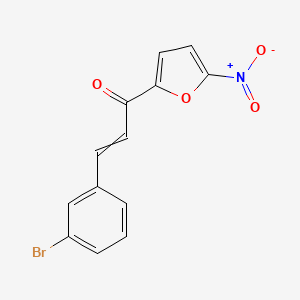

methanone](/img/structure/B14365733.png)
![(3E)-3-[(3-Methylphenyl)imino]butan-2-one](/img/structure/B14365742.png)
![N-Methyl-N-phenyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365748.png)
